molecular formula C16H21N3O2S B7144056 4-[2-(2,5-Dimethylphenyl)pyrrolidin-1-yl]sulfonyl-1-methylimidazole

4-[2-(2,5-Dimethylphenyl)pyrrolidin-1-yl]sulfonyl-1-methylimidazole

Cat. No.: B7144056
M. Wt: 319.4 g/mol
InChI Key: LSWILCVTWXFLBR-UHFFFAOYSA-N
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Description

4-[2-(2,5-Dimethylphenyl)pyrrolidin-1-yl]sulfonyl-1-methylimidazole is a complex organic compound featuring a pyrrolidine ring, a sulfonyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2,5-Dimethylphenyl)pyrrolidin-1-yl]sulfonyl-1-methylimidazole typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.

    Attachment of the Imidazole Ring: The imidazole ring can be introduced through nucleophilic substitution reactions, often using imidazole derivatives and suitable leaving groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,5-Dimethylphenyl)pyrrolidin-1-yl]sulfonyl-1-methylimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

4-[2-(2,5-Dimethylphenyl)pyrrolidin-1-yl]sulfonyl-1-methylimidazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-[2-(2,5-Dimethylphenyl)pyrrolidin-1-yl]sulfonyl-1-methylimidazole involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(2,5-Dimethylphenyl)pyrrolidin-1-yl]sulfonyl-1-ethylimidazole
  • 4-[2-(2,5-Dimethylphenyl)pyrrolidin-1-yl]sulfonyl-1-propylimidazole

Uniqueness

4-[2-(2,5-Dimethylphenyl)pyrrolidin-1-yl]sulfonyl-1-methylimidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylphenyl group enhances its lipophilicity, while the sulfonyl and imidazole groups provide sites for various chemical interactions.

Properties

IUPAC Name

4-[2-(2,5-dimethylphenyl)pyrrolidin-1-yl]sulfonyl-1-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-12-6-7-13(2)14(9-12)15-5-4-8-19(15)22(20,21)16-10-18(3)11-17-16/h6-7,9-11,15H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWILCVTWXFLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2CCCN2S(=O)(=O)C3=CN(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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